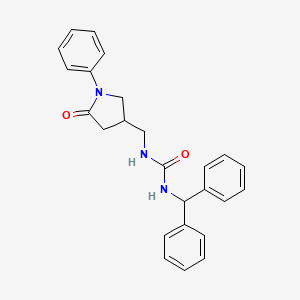

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve the use of itaconic acid as a precursor. The synthesis typically involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .Scientific Research Applications

Versatile Synthesis Techniques

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea derivatives have been synthesized through innovative reactions, demonstrating the compound's versatile applications in chemical synthesis. An unexpected rearrangement during microwave-enhanced synthesis of hydantoins led to the discovery of a new access to benzhydryl-phenylureas, showcasing the compound's potential in creating novel urea derivatives (Muccioli et al., 2003).

Potential Anticancer Applications

Research on 1-aryl-3-(2-chloroethyl) ureas, which share a structural similarity with 1-benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, has revealed significant cytotoxicity against human adenocarcinoma cells, suggesting potential anticancer applications for related compounds (Gaudreault et al., 1988).

Antifilarial Activity

Compounds structurally related to 1-benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea have shown antifilarial activity, indicating the compound's potential in developing treatments against filarial infections (Ram et al., 1984).

Antimicrobial and Cytotoxicity Evaluation

Novel derivatives of 1-benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea have been synthesized and evaluated for their anti-microbial activity and cytotoxicity, revealing promising results against various bacterial strains and potential for cancer treatment (Shankar et al., 2017).

Drug Absorption and Dissolution Improvement

Studies on polymorphs of related compounds have highlighted the importance of solid dispersion methods in enhancing the bioavailability of poorly water-soluble drugs, suggesting similar applications for 1-benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea in drug formulation (Yano et al., 1996).

Antioxidant Activity

Research into the antioxidant activity of related urea derivatives has opened up potential avenues for 1-benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea to be explored as an antioxidant agent, contributing to the development of new therapeutic strategies (George et al., 2010).

Mechanism of Action

properties

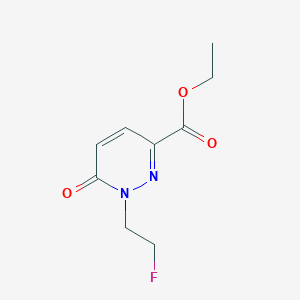

IUPAC Name |

1-benzhydryl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-23-16-19(18-28(23)22-14-8-3-9-15-22)17-26-25(30)27-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,19,24H,16-18H2,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZQDIHDYBMDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2461218.png)

![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)

![N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2461230.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2461231.png)

![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2461238.png)